Idelalisib is a first-in-class, selective, oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). [, , , , , , , , , , , ] PI3Kδ plays a crucial role in B-cell receptor signaling, a pathway often dysregulated in various B-cell malignancies. [, ] Idelalisib's selectivity for the delta isoform distinguishes it from pan-PI3K inhibitors. [, ] This selectivity is a critical factor in its application within scientific research, particularly for investigating PI3Kδ-dependent signaling pathways in both normal and malignant B-cells. []
Idelalisib is a small molecule inhibitor specifically targeting the phosphatidylinositol 3-kinase delta isoform (PI3Kδ). It was developed for the treatment of various hematological malignancies, particularly chronic lymphocytic leukemia and non-Hodgkin lymphoma. The compound received accelerated approval from the United States Food and Drug Administration in July 2014, marking it as a significant advancement in cancer therapeutics due to its mechanism of action that disrupts critical signaling pathways involved in cell survival and proliferation .
Idelalisib was initially developed by the Icos Corporation, which later became part of Gilead Sciences. It is classified as an antineoplastic agent and falls under the category of PI3K inhibitors, specifically targeting the PI3Kδ isoform, which plays a crucial role in B-cell receptor signaling . This compound is particularly notable for its selectivity, with a 50% inhibitory concentration of 2.5 nM for the p110δ catalytic subunit, making it significantly more potent than other PI3K isoforms .
The synthesis of idelalisib has been approached through various methods. One notable route begins with 2-fluoro-6-nitrobenzoic acid. The process involves several key steps:
This synthetic pathway has been optimized to control impurities and improve yields, demonstrating scalability for larger production volumes .
Idelalisib has a complex molecular structure characterized by a quinazolinone core. Its chemical formula is C19H19FN4O3, and it has the following structural features:
The structural representation can be summarized as follows:
Idelalisib can undergo various chemical reactions typical for small molecule inhibitors. Key reactions include:
These reactions are critical for optimizing the compound's pharmacological properties.
Idelalisib exerts its therapeutic effects primarily through the inhibition of the PI3Kδ pathway, which is crucial for B-cell survival and proliferation. The mechanism involves:
Idelalisib exhibits several notable physical and chemical properties:
These properties influence its formulation and clinical use.
Idelalisib's primary application lies within oncology, specifically for treating:
Additionally, ongoing research continues to explore its potential in combination therapies and other hematological malignancies due to its targeted action against specific cancer cell signaling pathways .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3